molecular formula C13H21NO B1627225 3-(2-Methoxyphenyl)-3-methylpentan-1-amine CAS No. 886685-28-5

3-(2-Methoxyphenyl)-3-methylpentan-1-amine

Cat. No. B1627225
M. Wt: 207.31 g/mol
InChI Key: MEAPSHHXCPRNDS-UHFFFAOYSA-N
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Description

The compound “3-(2-Methoxyphenyl)-3-methylpentan-1-amine” is an organic compound with an amine group (-NH2), a methoxy group (-OCH3), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) in its structure .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the conditions and the reagents used. The amine group might be expected to participate in reactions typical of amines, such as acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the amine and methoxy groups, as well as the phenyl ring, would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

  • (E)-3-(2-Methoxyphenyl)-2-butenoic Acid

    • Method of Application : The compound was refluxed with potassium hydroxide in a mixture of water and methanol for 3 hours, cooled and washed with ether .
    • Results : (E)-3-(2-Methoxyphenyl)-2-butenoic acid was obtained as a colourless prisms from ether/light petroleum .
  • Ethyl (Z)-3-(2-Methoxyphenyl)-2-butenoate

    • Method of Application : The synthetic procedure has been presented elsewhere .
    • Results : Ethyl (Z)-3-(2-Methoxyphenyl)-2-butenoate was obtained as a colourless oil .

Safety And Hazards

The safety and hazards associated with this compound would depend on its precise structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further investigated for potential therapeutic uses .

properties

IUPAC Name

3-(2-methoxyphenyl)-3-methylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-13(2,9-10-14)11-7-5-6-8-12(11)15-3/h5-8H,4,9-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAPSHHXCPRNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCN)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589467
Record name 3-(2-Methoxyphenyl)-3-methylpentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-3-methylpentan-1-amine

CAS RN

886685-28-5
Record name 3-(2-Methoxyphenyl)-3-methylpentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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